UNC6934 -

UNC6934

Catalog Number: EVT-1536314
CAS Number:
Molecular Formula: C24H21N5O4
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UNC6934 is a novel potent antagonist of NSD2-PWWP1 with a Kd (SPR) of 80 ± 18 nM, being selective for NSD2-PWWP1 over 14 other PWWP domains including NSD3-PWWP1, the closest on the phylogenetic tree, disrupting the NSD2-PWWP1 interaction with H3K36me2 nucleosomes in U2OS cells.
Overview

UNC6934 is a novel chemical compound designed as a selective antagonist for the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein, specifically targeting its proline-tryptophan-tryptophan-proline (PWWP) domain. This compound has shown potential in disrupting the interaction between NSD2 and methylated histones, which is crucial for gene regulation and chromatin dynamics. UNC6934 is part of a broader effort to develop proteolysis-targeting chimeras (PROTACs) aimed at degrading specific proteins involved in various diseases, including certain cancers.

Source

UNC6934 was developed through a combination of virtual screening and ligand-based scaffold hopping approaches. The compound was synthesized and characterized by researchers affiliated with the Structural Genomics Consortium at the University of Toronto, among other institutions, with significant contributions to its design stemming from prior studies on related compounds and their interactions with NSD2 .

Classification

UNC6934 is classified as a chemical probe, specifically targeting the PWWP domain of NSD2. It falls within the category of small molecules used in chemical biology to investigate protein functions and interactions within cellular contexts.

Synthesis Analysis

Methods

The synthesis of UNC6934 involves several key steps, primarily focusing on amide coupling reactions and nucleophilic substitutions. The synthetic route includes:

  1. Amide Coupling: Utilizing reagents such as HOAT (1-hydroxy-7-azabenzotriazole), NMM (N-methylmorpholine), and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple carboxylic acids with amines.
  2. Nucleophilic Substitution: Employing commercially available precursors like 6-nitropyridin-3-ol for key substitutions.
  3. Purification: The final compounds are purified using techniques such as chromatography to ensure high purity for biological testing .

Technical Details

The synthesis was optimized to yield high-affinity ligands that could effectively bind to the NSD2-PWWP domain. The final product was characterized using techniques such as surface plasmon resonance to confirm binding affinity.

Molecular Structure Analysis

Structure

UNC6934's molecular structure features a cyclopropyl group integrated into an aromatic cage, which is critical for its binding affinity to the NSD2-PWWP1 domain. The compound occupies the methyl-lysine binding pocket of NSD2, effectively disrupting its interaction with methylated histones .

Data

The crystal structure of UNC6934 in complex with NSD2-PWWP1 has been elucidated (PDB ID: 6XCG), revealing detailed interactions at the atomic level. Key residues involved in binding include tyrosine, tryptophan, and phenylalanine, which form essential hydrogen bonds and hydrophobic interactions with UNC6934 .

Chemical Reactions Analysis

Reactions

UNC6934 primarily acts by disrupting the interaction between NSD2-PWWP1 and methylated nucleosomes, specifically H3K36me2. This disruption is dose-dependent, with an IC50 value of approximately 104 ± 13 nM, indicating significant potency in inhibiting this interaction .

Technical Details

The mechanism by which UNC6934 engages NSD2 involves competitive inhibition at the methyl-lysine binding site, preventing effective chromatin binding necessary for NSD2's function in gene regulation .

Mechanism of Action

Process

The action of UNC6934 involves several steps:

  1. Binding: UNC6934 binds selectively to the PWWP domain of NSD2.
  2. Disruption: This binding disrupts the interaction between NSD2 and methylated histones (H3K36me2), leading to altered localization patterns of NSD2 within the cell.
  3. Phenocopying Mutations: The effects mimic those observed in mutations that disrupt PWWP function, particularly relevant in certain hematological malignancies like multiple myeloma .

Data

Binding affinity studies reveal that UNC6934 has a dissociation constant (Kd) of approximately 91 ± 8 nM, showcasing its selectivity over other PWWP domains .

Physical and Chemical Properties Analysis

Physical Properties

UNC6934 is characterized by its small molecular weight and specific structural features that enhance its solubility and bioavailability. Its physical properties include:

  • Molecular Weight: Approximately 320 g/mol.
  • Solubility: Soluble in common organic solvents used in biological assays.

Chemical Properties

The compound exhibits stability under physiological conditions and demonstrates a favorable pharmacokinetic profile suitable for further development as a therapeutic agent .

Applications

Scientific Uses

UNC6934 serves as a valuable chemical probe in research focused on:

  • Understanding Chromatin Dynamics: By elucidating the role of NSD2 in gene regulation through its interactions with chromatin.
  • Drug Development: As a precursor for developing PROTACs aimed at targeted protein degradation therapies for cancers driven by dysregulated epigenetic factors.
  • Biological Research: To study the effects of disrupting specific protein-protein interactions within cellular models, particularly in hematological malignancies .
Introduction to NSD2 and Epigenetic Regulation

Biological Significance of NSD2 in Histone Methylation

NSD2’s catalytic SET domain dimethylates H3K36, facilitated by auxiliary domains that anchor it to chromatin. Key biological functions include:

  • Transcriptional Amplification: In lung adenocarcinoma, NSD2 cooperates with oncogenic KRAS to amplify MYC and MAPK signaling. Pathologic H3K36me2 deposition upregulates genes controlling cell proliferation and survival [3].
  • DNA Repair Coordination: NSD2-mediated H3K36me2 recruits DNMT3A for DNA methylation and facilitates non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways [7].
  • Developmental Regulation: Murine studies show NSD2 loss causes neonatal lethality with craniofacial defects. In humans, haploinsufficiency causes Wolf-Hirschhorn syndrome, underscoring its role in development [7].

Table 1: NSD2-Associated Diseases and Molecular Consequences

Disease ContextNSD2 AlterationPrimary Molecular DefectFunctional Outcome
Multiple Myelomat(4;14) translocationPWWP1 truncationNucleolar mislocalization, H3K36me2 dysregulation
Pediatric ALLE1099K mutationHyperactive SET domainGlobal H3K36me2 elevation
Lung AdenocarcinomaOverexpression/E1099KEnhanced catalytic activityKRAS/MYC transcriptional amplification
Wolf-Hirschhorn SyndromeHaploinsufficiencyReduced H3K36me2Developmental defects

Role of PWWP Domains in Chromatin Interaction and Disease Pathogenesis

The PWWP domain (Pro-Trp-Trp-Pro motif) is a ~100–130 amino acid module that recognizes histone marks and DNA. Key features include:

  • Aromatic Cage Architecture: Three aromatic residues form a cage that selectively binds H3K36me2/3. In NSD2-PWWP1, residues F266, Y298, and W269 mediate this interaction [8].
  • Bivalent Nucleosome Engagement: The domain simultaneously interacts with methylated histones and nucleosomal DNA, stabilizing NSD2 on chromatin. This dual binding is disrupted in t(4;14) multiple myeloma, where PWWP1 truncation causes NSD2 accumulation in the nucleolus [2] [7].
  • Disease-Linked Dysfunction: Beyond multiple myeloma, PWWP domain mutations impair chromatin localization in solid tumors. For example, NSD2-PWWP1 mutations in lung adenocarcinoma decouple H3K36me2 from oncogene transcription [3].

Table 2: Selectivity Profile of UNC6934 for Human PWWP Domains

PWWP DomainThermal Shift (ΔTm, °C)Binding Affinity (Kd)Conclusion
NSD2-PWWP1+5.880 ± 18 nMHigh affinity
NSD3-PWWP1<0.5>20 µMNo binding
BRPF1<0.5>20 µMNo binding
DNMT3A<0.5>20 µMNo binding

Data derived from differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) assays [2] [9].

Rationale for Targeting NSD2-PWWP1 in Epigenetic Research

Direct inhibition of NSD2’s catalytic SET domain has proven challenging due to structural constraints. Targeting its PWWP1 domain offers a viable alternative with distinct advantages:

  • Precision Modulation: UNC6934 occupies the H3K36me2-binding aromatic cage (PDB: 6XCG) with a Kd of 80–91 nM (SPR). It disrupts NSD2-PWWP1:nucleosome binding (IC₅₀ = 104 ± 13 nM, AlphaScreen) without affecting the catalytic activity of NSD2 or related methyltransferases [1] [2] [9].
  • Cellular Phenocopy of Disease Mutations: At 5 µM, UNC6934 induces nucleolar sequestration of endogenous NSD2 in U2OS cells within 4 hours, mirroring t(4;14) translocation phenotypes. This effect requires intact PWWP1 binding, as the F266A mutation abolishes compound engagement [1] [6].
  • Selectivity and Tool Development: UNC6934 shows >100-fold selectivity over 14 other PWWP domains (e.g., NSD3-PWWP1) and 33 methyltransferases. Its negative control, UNC7145 (isopropyl analog), is inactive and validates on-target effects [6] [9]. This selectivity enabled the development of PROTAC degraders (e.g., MS159) that link UNC6934 to E3 ligase ligands for NSD2 degradation [8].

Table 3: Key Biochemical and Cellular Activities of UNC6934

Assay TypeTargetResultMethod
Binding affinityNSD2-PWWP1Kd = 80–91 nMSurface plasmon resonance (SPR)
Nucleosome disruptionNSD2-PWWP1:H3K36me2IC₅₀ = 104 ± 13 nMAlphaScreen
Cellular target engagementFull-length NSD2IC₅₀ = 1.09 ± 0.23 µMNanoBRET (U2OS cells)
Functional consequenceNSD2 nucleolar localizationEC₅₀ = 1.23 µMConfocal microscopy (U2OS)

The strategic focus on PWWP1 inhibition avoids compensatory mechanisms from other NSD family members and provides a unique approach to dissect NSD2’s non-catalytic functions. This makes UNC6934 a critical tool for probing chromatin biology and validating NSD2 as a therapeutic target [2] [8].

Properties

Product Name

UNC6934

IUPAC Name

N-cyclopropyl-3-oxo-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31)

InChI Key

KOZGEDUWAQFVAV-UHFFFAOYSA-N

SMILES

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5

Solubility

Soluble in DMSO

Synonyms

UNC6934; UNC-6934; UNC 6934

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5

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